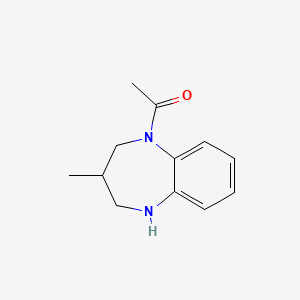

1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-7-13-11-5-3-4-6-12(11)14(8-9)10(2)15/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBHINWRJXGBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

A common starting point is the use of o-phenylenediamine derivatives which undergo condensation with suitable electrophilic reagents to form the benzodiazepine core. For instance, o-phenylenediamine can be reacted with amidinium salts or aldehydes to yield benzodiazepine intermediates via cyclocondensation reactions under acidic or basic conditions.

Methyl Substitution at the 3-Position

The methyl group at the 3-position can be introduced by using methylated precursors or by methylation of the benzodiazepine intermediate. This is often achieved by using methyl isothiocyanate or methylated amidine derivatives during the cyclization step.

Acetylation to Introduce Ethanone Group

The ethanone (acetyl) group is introduced by acylation of the nitrogen atom in the benzodiazepine ring. This can be achieved by reaction with acetyl chloride or acetic anhydride under mild conditions.

- The acetylation step typically involves treating the 3-methyl tetrahydrobenzodiazepine intermediate with acetyl chloride in the presence of a base or under catalytic conditions to yield this compound.

Reaction Conditions and Yields

The synthesis involves multiple steps with varying yields depending on conditions. Table 1 summarizes typical reaction conditions and yields reported for similar benzodiazepine derivatives, which can be extrapolated to the target compound.

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of o-phenylenediamine | Amidinium salt or aldehyde, acidic/basic catalyst | 0 to 5 °C | Ethanol, DCM | 60-75 | Moderate yields, sensitive to temp |

| Methyl substitution | Methyl isothiocyanate or methylated precursors | Room temp to reflux | Acetic acid, ethanol | 65-80 | Requires controlled pH |

| Acetylation | Acetyl chloride or acetic anhydride + base | 0 to room temp | Dichloromethane, THF | 70-85 | Mild conditions preferred |

Alternative Synthetic Routes

Other synthetic strategies include:

- Using 2-(imidazolidin-2-ylideneamino) aniline derivatives reacted with carbonyldiimidazole to form tetrahydrobenzodiazepine intermediates, which upon further modification yield the target compound or analogs.

- Cyclocondensation reactions involving substituted diamines and acyl isoselenocyanates, providing access to related benzodiazepine derivatives with potential for structural diversification.

Research Findings and Optimization

- The choice of solvent and temperature critically influences product distribution between benzimidazole and benzodiazepine derivatives.

- Acidic conditions favor cyclization and ring closure, while basic conditions assist in deprotonation and substitution steps.

- Use of mild reagents and controlled temperatures reduces side reactions and improves selectivity for the 1,5-benzodiazepine framework.

- Recent studies emphasize the use of amidinium salts and methyl isothiocyanate for efficient methyl substitution and ring formation with good yields and purity.

Summary Table of Key Synthetic Steps

| Synthetic Step | Starting Materials | Key Reagents | Conditions | Product Type |

|---|---|---|---|---|

| Benzodiazepine ring formation | o-Phenylenediamine + amidinium salt | Ethanol/DCM, acid/base | 0 to 5 °C | Benzodiazepine intermediate |

| Methyl group introduction | Benzodiazepine intermediate + methyl isothiocyanate | Acetic acid, reflux | Room temp to reflux | 3-Methyl benzodiazepine derivative |

| Acetylation (ethanone group) | 3-Methyl benzodiazepine derivative | Acetyl chloride/base | 0 to room temp | Target compound |

Chemical Reactions Analysis

Types of Reactions: 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

Overview

1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are widely recognized for their psychoactive properties and are extensively utilized in various therapeutic contexts. This article explores the scientific research applications of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Pharmacological Research

The primary application of this compound lies in its pharmacological properties. It has been studied for its potential effects on the central nervous system (CNS), particularly its interactions with gamma-aminobutyric acid (GABA) receptors. The compound enhances GABAergic activity, which can lead to sedative and anxiolytic effects.

Therapeutic Investigations

Research has indicated that derivatives of this compound may be effective in treating anxiety disorders and insomnia. Clinical studies have focused on evaluating the efficacy and safety profiles of such benzodiazepine derivatives in various patient populations.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for the development of analytical methods. Its unique structure allows for specific detection and quantification in complex biological matrices.

Case Studies

Several case studies have highlighted the effectiveness of benzodiazepine derivatives in clinical settings:

Case Study 1: Anxiety Management

In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), a derivative of this compound demonstrated significant reductions in anxiety levels compared to placebo groups. The study concluded that the compound effectively modulates GABAergic transmission.

Case Study 2: Insomnia Treatment

Another study investigated the use of this compound in patients suffering from chronic insomnia. Results indicated that participants experienced improved sleep quality and reduced time to sleep onset. Adverse effects were minimal and comparable to those observed with traditional benzodiazepines.

Mechanism of Action

The mechanism by which 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces a calming effect on the brain, leading to its anxiolytic and sedative properties. The molecular targets include GABA_A receptors, and the pathways involved are those related to neurotransmission and neuronal excitability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one (CAS: 80773-02-0)

- Key Difference : Lacks the 3-methyl substituent.

- However, this may decrease metabolic stability compared to the methylated analog .

1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride (CAS: 212715-44-1)

- Key Differences :

- Substitution: Ethyl group at position 1 and a ketone at position 2.

- Salt Form: Hydrochloride improves aqueous solubility.

- Impact : The ethyl group increases lipophilicity, while the ketone introduces polarity, balancing solubility and membrane permeability .

1-(5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one (CAS: 1432680-96-0)

Substituent-Driven Functional Modifications

4-[3’-(1H-Imidazol-1’-yl)phenyl]-7-methoxy-8-trifluoromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one

- Key Features : Methoxy and trifluoromethyl groups enhance electron-withdrawing effects.

1-[4-(2H-1,3-Benzodioxole-5-carbonyl)-1,4-diazepin-1-yl]ethan-1-one

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is a derivative of the benzodiazepine class known for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuroprotection and antioxidant activity. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key properties include:

- Molecular Weight : 176.22 g/mol

- Density : Approximately 1.007 g/cm³

- Melting Point : Not available

- Boiling Point : Approximately 286.08 °C at 760 mmHg

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzodiazepine derivatives, including this compound. Research indicates that compounds in this class can protect neuronal cells from oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases such as Parkinson's disease (PD).

A notable study synthesized a series of 1,5-benzodiazepin-2(3H)-ones and evaluated their effects on human neuroblastoma SH-SY5Y cells. The results showed that certain derivatives significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (ΔΨm) under oxidative stress conditions induced by hydrogen peroxide (H₂O₂) .

The specific compound 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one demonstrated:

- Reduction in Lipid Peroxidation : Lower levels of malondialdehyde (MDA) were observed.

- Restoration of Glutathione Levels : Enhanced levels of glutathione synthetase (GSH) post-treatment.

- Inhibition of Apoptosis : Decreased caspase-3 activity under oxidative stress conditions.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH and ABTS methods. Compounds from the benzodiazepine family showed promising results with low cytotoxicity compared to established antioxidants like curcumin .

Data Summary

| Activity | Effect | Study Reference |

|---|---|---|

| Neuroprotection | Reduced ROS levels | |

| Lipid Peroxidation | Decreased MDA levels | |

| Glutathione Restoration | Increased GSH levels | |

| Cytotoxicity | Low compared to curcumin |

Case Studies

Research has focused on the synthesis and evaluation of various benzodiazepine derivatives, assessing their pharmacological profiles. For instance, a study synthesized multiple analogs and evaluated their effects on different cancer cell lines, demonstrating varying degrees of cytotoxicity and therapeutic potential .

Example Case Study Findings:

- Compound 18 : Showed significant neuroprotective activity against oxidative stress models.

- Compound 20 : Demonstrated effective reduction in ROS and improved mitochondrial function.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzodiazepine precursors with ketone derivatives. For example, in analogous compounds (e.g., pyrazoline-benzoxazole hybrids), reflux conditions in polar aprotic solvents (e.g., ethanol or methanol) with catalytic bases like KOH are employed . Optimization may include adjusting reaction time, temperature, and stoichiometry. Purity can be enhanced via flash chromatography or recrystallization. Monitor reaction progress using TLC or LC-MS. Challenges include managing regioselectivity and minimizing byproducts.

Q. How should researchers characterize the crystal structure of this compound, and what software tools are validated for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to handle small-molecule crystallography . Validate hydrogen bonding and torsion angles with tools like Mercury. For compounds with twinning or high symmetry, employ SHELXL’s TWIN/BASF commands . Cross-validate with spectroscopic data (NMR, FTIR) to resolve ambiguities in atomic positions.

Q. What spectroscopic techniques are critical for confirming the molecular identity of this benzodiazepine derivative?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals in the tetrahydrobenzodiazepine ring.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation. Reference NIST Chemistry WebBook data for fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/CH2 vibrations.

Advanced Research Questions

Q. How can computational modeling predict the bioactive conformation of this compound, and what force fields are suitable for molecular dynamics simulations?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry and calculate electrostatic potentials . For docking studies, employ AutoDock Vina or Schrödinger Suite with validated benzodiazepine receptor templates (e.g., GABAA). MD simulations in AMBER or CHARMM force fields can assess stability in solvated systems. Validate against experimental SC-XRD data to ensure conformational accuracy .

Q. What strategies resolve contradictory data between theoretical and experimental logP values for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or protonation states.

- Experimental : Use shake-flask or HPLC methods with octanol-water partitioning.

- Computational : Apply consensus models (e.g., XLogP3, ALogPS) and adjust for ionization (pKa prediction via MarvinSuite).

Cross-check with PubChem’s experimental/computed property databases .

Q. How can researchers address limited toxicity data for this compound in preclinical studies?

- Methodological Answer :

- In vitro assays : Perform MTT/WST-1 assays on hepatic (HepG2) and renal (HEK293) cell lines.

- In silico tools : Use ProTox-II or LAZAR for predicting hepatotoxicity and mutagenicity.

- Metabolic profiling : LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts). Reference Safety Data Sheets (SDS) for handling guidelines .

Q. What crystallographic challenges arise in analyzing derivatives with flexible tetrahydrobenzodiazepine rings, and how are they mitigated?

- Methodological Answer : Flexibility can lead to disorder in SC-XRD data. Strategies:

- Low-temperature data collection (100 K) to reduce thermal motion.

- Twinning refinement in SHELXL for overlapping lattices.

- Constraints/restraints on bond lengths/angles based on similar structures (e.g., 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one ).

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability, metabolism).

- ADME profiling : Assess permeability (Caco-2 assays), plasma protein binding, and metabolic stability (microsomal assays).

- Pharmacodynamic bridging : Use PK/PD modeling (e.g., Phoenix WinNonlin) to correlate exposure and effect.

Experimental Design

Q. What controls are essential when evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions.

- Analytical monitoring : Use stability-indicating HPLC methods with photodiode array detection.

- Reference standards : Include structurally similar benzodiazepines with known degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.